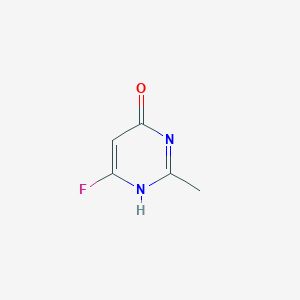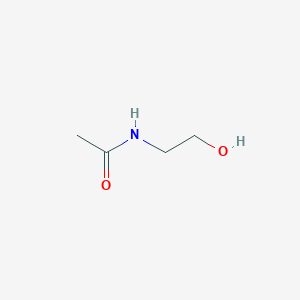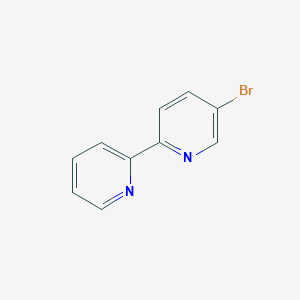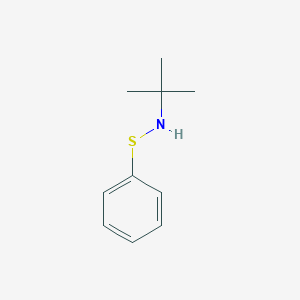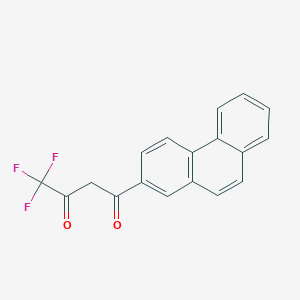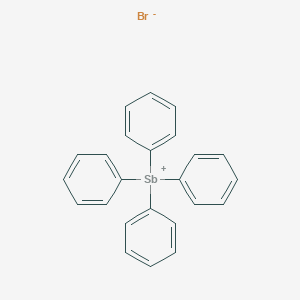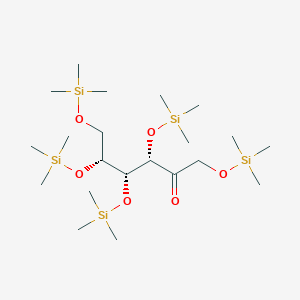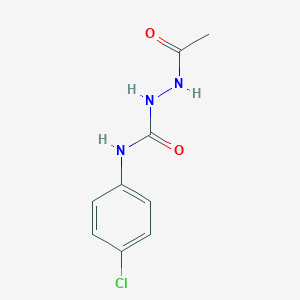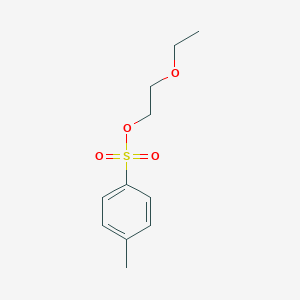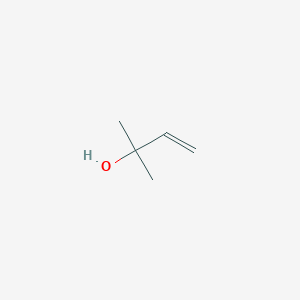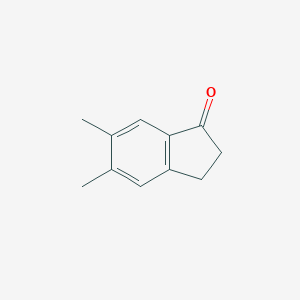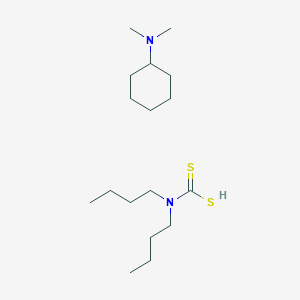
N,N-Dimethylcyclohexylammonium dibutyldithiocarbamate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N,N-Dimethylcyclohexylammonium dibutyldithiocarbamate (DMDTC) is a chemical compound that has gained significant attention in scientific research due to its potential applications in the field of biochemistry and physiology.
Mécanisme D'action
N,N-Dimethylcyclohexylammonium dibutyldithiocarbamate acts as a chelating agent by forming stable complexes with metal ions. The sulfur atoms in the dithiocarbamate group of N,N-Dimethylcyclohexylammonium dibutyldithiocarbamate form coordinate bonds with metal ions, resulting in the formation of a complex. This complex can then be separated and analyzed using various analytical techniques.
Effets Biochimiques Et Physiologiques
N,N-Dimethylcyclohexylammonium dibutyldithiocarbamate has been shown to have a wide range of biochemical and physiological effects. It has been shown to inhibit the activity of various enzymes, including acetylcholinesterase and xanthine oxidase. N,N-Dimethylcyclohexylammonium dibutyldithiocarbamate has also been shown to have antioxidant properties, which may be useful in the treatment of various diseases.
Avantages Et Limitations Des Expériences En Laboratoire
N,N-Dimethylcyclohexylammonium dibutyldithiocarbamate has several advantages for use in lab experiments. It is a relatively stable compound that can be easily synthesized and purified. N,N-Dimethylcyclohexylammonium dibutyldithiocarbamate is also highly specific for certain metal ions, which can make it useful for the determination of trace metals in biological and environmental samples. However, N,N-Dimethylcyclohexylammonium dibutyldithiocarbamate also has some limitations, including potential toxicity and the need for specialized equipment for its analysis.
Orientations Futures
There are several potential future directions for research on N,N-Dimethylcyclohexylammonium dibutyldithiocarbamate. One area of interest is the development of new chelating agents that are more specific and effective for the determination of trace metals. Another area of interest is the development of new analytical techniques for the separation and analysis of N,N-Dimethylcyclohexylammonium dibutyldithiocarbamate complexes. Additionally, further research is needed to fully understand the biochemical and physiological effects of N,N-Dimethylcyclohexylammonium dibutyldithiocarbamate and its potential applications in the treatment of various diseases.
Méthodes De Synthèse
N,N-Dimethylcyclohexylammonium dibutyldithiocarbamate can be synthesized through a series of chemical reactions, starting with the reaction of cyclohexylamine with carbon disulfide to form cyclohexyldithiocarbamic acid. The acid is then reacted with dimethyl sulfate to form the corresponding ammonium salt. Finally, the ammonium salt is reacted with butyldithiocarbamic acid to form N,N-Dimethylcyclohexylammonium dibutyldithiocarbamate.
Applications De Recherche Scientifique
N,N-Dimethylcyclohexylammonium dibutyldithiocarbamate has been extensively studied for its potential applications in scientific research. It has been used as a chelating agent for the separation and determination of trace metals in various biological and environmental samples. N,N-Dimethylcyclohexylammonium dibutyldithiocarbamate has also been used as a reagent for the determination of sulfhydryl groups in proteins and enzymes.
Propriétés
Numéro CAS |
149-82-6 |
|---|---|
Nom du produit |
N,N-Dimethylcyclohexylammonium dibutyldithiocarbamate |
Formule moléculaire |
C17H36N2S2 |
Poids moléculaire |
332.6 g/mol |
Nom IUPAC |
dibutylcarbamodithioic acid;N,N-dimethylcyclohexanamine |
InChI |
InChI=1S/C9H19NS2.C8H17N/c1-3-5-7-10(9(11)12)8-6-4-2;1-9(2)8-6-4-3-5-7-8/h3-8H2,1-2H3,(H,11,12);8H,3-7H2,1-2H3 |
Clé InChI |
APWMBANPMBFWLA-UHFFFAOYSA-N |
SMILES |
CCCCN(CCCC)C(=S)S.CN(C)C1CCCCC1 |
SMILES canonique |
CCCCN(CCCC)C(=S)S.CN(C)C1CCCCC1 |
Autres numéros CAS |
149-82-6 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



